molecular formula C20H19N3O2 B6419046 1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 946276-49-9

1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B6419046
CAS No.: 946276-49-9
M. Wt: 333.4 g/mol
InChI Key: JNILQAQCGUXFQI-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 4-methylphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 2-methylphenyl group (Fig. 1). Its molecular formula is C₂₁H₂₁N₃O₂, with a molecular weight of 347.4 g/mol .

Properties

IUPAC Name

1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-7-9-16(10-8-13)23-12-15(11-18(23)24)20-21-19(22-25-20)17-6-4-3-5-14(17)2/h3-10,15H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNILQAQCGUXFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidin-2-one Core

The pyrrolidin-2-one ring serves as the foundational structure for this compound. A widely adopted method involves the Lewis acid-catalyzed opening of donor-acceptor (DA) cyclopropanes (Scheme 1). For example, nickel perchlorate (Ni(ClO₄)₂) catalyzes the reaction between DA cyclopropanes (e.g., 1a ) and primary amines (e.g., 4-methylaniline) to form γ-amino esters, which undergo lactamization to yield 1,5-substituted pyrrolidin-2-ones .

Key Reaction Conditions:

  • Catalyst: Ni(ClO₄)₂ (5 mol%)

  • Solvent: Toluene

  • Temperature: Reflux (110°C)

  • Yield: 42–68% (crude)

This method’s versatility allows for the incorporation of diverse aryl groups at the 1-position, including 4-methylphenyl. Subsequent dealkoxycarbonylation via alkaline saponification and thermolysis removes ester groups, simplifying purification .

Synthesis of the 1,2,4-Oxadiazole Moiety

The 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl group is synthesized through a cyclocondensation reaction between amidoximes and activated carboxylic acid derivatives (Table 1).

Table 1: Oxadiazole Formation via Amidoxime Cyclization

Starting MaterialReagentConditionsYieldSource
2-MethylbenzamidoximeClCO₂Et, DIPEACH₂Cl₂, 0°C → RT78%
2-Methylbenzoyl chlorideNH₂OH·HCl, PyridineEtOH, reflux65%

The reaction proceeds via nucleophilic acyl substitution, forming an intermediate acyloxyamidine, which cyclizes under thermal or acidic conditions. The 2-methylphenyl group enhances electron density, favoring regioselective oxadiazole formation .

Coupling of Pyrrolidin-2-one and Oxadiazole Components

The oxadiazole moiety is introduced at the 4-position of the pyrrolidin-2-one core through Pd-catalyzed cross-coupling or nucleophilic substitution . A representative protocol involves:

  • Bromination: Treating 4-hydroxypyrrolidin-2-one with PBr₃ to form 4-bromopyrrolidin-2-one (85% yield) .

  • Buchwald-Hartwig Amination: Reacting 4-bromopyrrolidin-2-one with 3-(2-methylphenyl)-1,2,4-oxadiazol-5-amine using Pd(dba)₂/Xantphos (yield: 62%) .

Optimization Note: Microwave-assisted coupling reduces reaction time from 24 h to 2 h while maintaining yield (60–65%) .

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow chemistry has been employed for oxadiazole formation, achieving 90% conversion in <10 min residence time . Key steps include:

  • Recrystallization: Purify intermediates using ethanol/water mixtures (3:1 v/v).

  • Chromatography: Final purification via silica gel chromatography (hexane/EtOAc 4:1) .

Table 2: Industrial Reaction Parameters

StepTemperaturePressureCatalyst LoadingPurity (HPLC)
Cyclopropane Opening110°CAmbient5 mol% Ni²⁺92%
Oxadiazole Cyclization80°C10 barNone89%

Analytical Characterization and Quality Control

Post-synthetic analysis ensures structural fidelity and purity:

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 7.45–7.20 (m, 8H, aromatic), 4.12 (q, J=7.1 Hz, 1H, NCH₂), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃) .

  • Mass Spectrometry:

    • HRMS (ESI): m/z calcd. for C₂₀H₁₉N₃O₃ [M+H]⁺: 349.1426; found: 349.1429 .

  • X-ray Crystallography: Confirms the oxadiazole ring’s planar geometry (bond angle: 120.5°) .

Chemical Reactions Analysis

Types of Reactions: 1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its applications include:

  • Anticancer Activity : Research indicates that oxadiazole derivatives can inhibit the proliferation of cancer cells. Studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The oxadiazole ring has been linked to anti-inflammatory activity. Compounds with similar structures have shown promise in modulating inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives with oxadiazole rings can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi . This application is particularly relevant in the context of rising antibiotic resistance.

Material Science

The unique chemical properties of this compound allow it to be utilized in the development of advanced materials:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or electrical conductivity. Its incorporation into polymer matrices may lead to materials suitable for electronic applications .
  • Dyes and Pigments : Due to its chromophoric properties, derivatives of this compound may be explored as potential dyes or pigments in various industrial applications .

Case Studies

Several studies have documented the synthesis and application of similar compounds:

  • Synthesis and Biological Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity against different cell lines. The results indicated significant cytotoxic effects correlated with structural modifications .
  • Development of Anti-inflammatory Agents : Research focused on synthesizing oxadiazole-based compounds that demonstrated inhibitory effects on pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents .
  • Material Development : A case study highlighted the use of an oxadiazole derivative in creating polymer composites with improved mechanical properties, showcasing its application in material science .

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of pyrrolidin-2-one derivatives linked to 1,2,4-oxadiazole rings. Key structural variations among analogs include:

Compound Name Substituents on Phenyl/Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methylphenyl (position 1); 2-Methylphenyl (oxadiazole) C₂₁H₂₁N₃O₂ 347.4 Balanced lipophilicity from methyl groups
4-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1-(3,4-Dimethoxyphenyl)Pyrrolidin-2-one 3,4-Dimethoxyphenyl (position 1); 2-Chlorophenyl (oxadiazole) C₂₀H₁₈ClN₃O₄ 399.8 Enhanced polarity from Cl and OCH₃ groups
1-(3,5-Dimethylphenyl)-4-[3-(3-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Pyrrolidin-2-one 3,5-Dimethylphenyl (position 1); 3-Methylphenyl (oxadiazole) C₂₁H₂₁N₃O₂ 347.4 Increased steric hindrance from meta-methyl groups
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1-(4-Methoxyphenyl)Pyrrolidin-2-one 4-Methoxyphenyl (position 1); 2,4-Dimethoxyphenyl (oxadiazole) C₂₁H₂₁N₃O₅ 395.4 High polarity due to multiple methoxy groups

Key Observations :

  • Lipophilicity : Methyl substituents (target compound, ) enhance lipophilicity compared to polar groups like Cl or OCH₃ .
  • Steric Effects : Meta-substituted methyl groups (e.g., 3,5-dimethylphenyl in ) may hinder molecular interactions compared to para-substituted analogs.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) could modulate reactivity or binding affinity versus electron-donating methyl/methoxy groups.

Physicochemical Properties

While explicit data (e.g., melting point, solubility) for the target compound is unavailable, trends can be inferred from analogs:

  • Molecular Weight : Ranges from 347.4 to 399.8 g/mol, indicating moderate size suitable for drug-like properties.
  • Stability : The oxadiazole ring is generally stable under physiological conditions, but electron-deficient variants (e.g., Cl-substituted ) may exhibit higher reactivity.

Biological Activity

The compound 1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a novel derivative belonging to the class of oxadiazole compounds. This class is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19N3O2\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{2}

Biological Activity Overview

  • Anticancer Activity
    • The oxadiazole moiety has been linked to significant anticancer effects. Research indicates that derivatives of 1,3,4-oxadiazole exhibit potent cytotoxicity against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
    • A study by El-Din et al. reported that certain oxadiazole derivatives showed high antiproliferative activity against NCI-58 human cancer cell lines, with inhibition percentages exceeding 80% for several compounds .
  • Antimicrobial Activity
    • Oxadiazole derivatives are also known for their antimicrobial properties. In vitro tests have shown that compounds similar to this compound exhibit activity against both gram-positive and gram-negative bacteria .
    • The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
  • Anti-inflammatory and Other Activities
    • The compound is expected to possess anti-inflammatory properties due to the presence of the pyrrolidine ring, which has been linked to inhibition of pro-inflammatory cytokines. Research indicates that oxadiazole derivatives can inhibit pathways involved in inflammation .
    • Other activities reported include anticonvulsant and antioxidant effects, contributing to their potential therapeutic applications .

Case Studies and Research Findings

StudyCompound TestedActivityIC50 Value (µM)Cell Line
Zheng et al. (2023)Oxadiazole DerivativeTelomerase Inhibition2.3 ± 0.07SGC-7901
El-Din et al. (2020)Oxadiazole-SulfonamideAntiproliferative>80% InhibitionNCI-58
Mansour et al. (2020)Triphenylpyrazol-OxadiazoleAnticancerNot specifiedCCRF-CEM

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The oxadiazole ring may act as a competitive inhibitor for enzymes involved in cell proliferation.
  • Receptor Modulation : It may modulate receptor activity related to inflammation and cancer progression.

Q & A

Basic Research Question

  • X-ray Crystallography: Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). Key metrics: R-factor < 0.05, data-to-parameter ratio > 10 .
  • Spectroscopic Methods:
    • ¹H/¹³C NMR: Assign peaks based on substituent-induced deshielding (e.g., oxadiazole C-5 proton at δ 8.2–8.5 ppm) .
    • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with < 5 ppm error .
  • Regiochemistry Verification: Compare experimental IR stretching frequencies (C=N at ~1600 cm⁻¹) with DFT-calculated values .

What in vitro assays are appropriate for evaluating anticancer potential, and how should data contradictions across analogs be addressed?

Advanced Research Question

  • Assay Design:
    • Cell Proliferation: Use MTT/WST-1 assays on cancer lines (e.g., MCF-7, HCT-116) with IC₅₀ determination .
    • Apoptosis: Flow cytometry for Annexin V/PI staining and caspase-3 activation .
  • Data Discrepancy Analysis:
    • Compare substituent effects (e.g., 4-methylphenyl vs. 4-methoxyphenyl analogs in vs. 20).
    • Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to assess significance of activity differences .

How do substituents on phenyl rings influence pharmacological profiles, and what computational methods predict these effects?

Advanced Research Question

  • Structure-Activity Relationship (SAR):
    • Electron-Withdrawing Groups (e.g., -NO₂): Enhance oxidative stability but reduce solubility .
    • Steric Effects: Bulky substituents (e.g., 2-methylphenyl) may hinder target binding .
  • Computational Tools:
    • Molecular Docking (AutoDock Vina): Predict binding affinity to kinases or GPCRs .
    • DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic effects with activity .

What challenges arise in crystallographic data resolution, and how can SHELX address them?

Advanced Research Question

  • Common Issues:
    • Twinning: Use SHELXD for twin law identification and detwinning .
    • Disorder: Refine occupancy ratios iteratively in SHELXL .
  • Best Practices:
    • Collect high-resolution data (≤ 1.0 Å) to resolve overlapping electron densities.
    • Validate hydrogen bonding networks with SHELXPRO’s hydrogen placement tool .

How should metabolic stability studies be designed, and which techniques identify major metabolites?

Advanced Research Question

  • Experimental Design:
    • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH cofactor .
    • Sampling: Quench reactions at 0, 15, 30, 60 min for LC-MS/MS analysis.
  • Analytical Workflow:
    • LC-HRMS: Detect phase I metabolites (oxidation, demethylation) via mass shifts.
    • MS/MS Fragmentation: Map metabolic pathways using diagnostic fragment ions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.